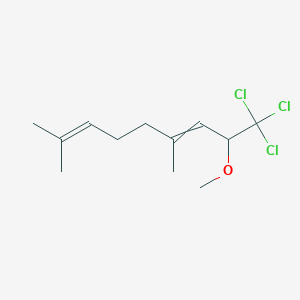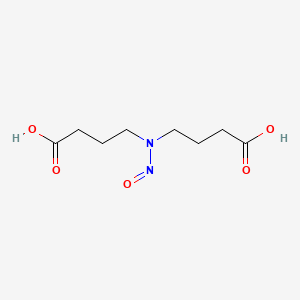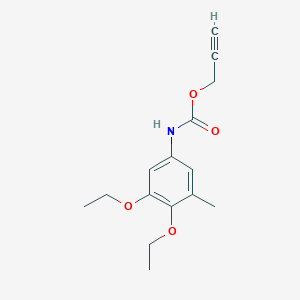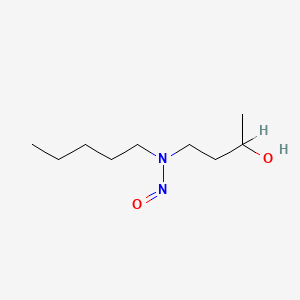
N-(3-Hydroxybutyl)-N-pentylnitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxybutyl)-N-pentylnitrous amide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a nitrous amide group attached to a hydroxybutyl and a pentyl chain, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxybutyl)-N-pentylnitrous amide typically involves the reaction of 3-hydroxybutylamine with pentyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 3-hydroxybutylamine and pentyl nitrite.
Solvent: Anhydrous ethanol or another suitable solvent.
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to control the rate of reaction and prevent decomposition.
Catalyst: A small amount of acid catalyst, such as hydrochloric acid, may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxybutyl)-N-pentylnitrous amide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrous amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxybutyl)-N-pentylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(3-Hydroxybutyl)-N-pentylnitrous amide exerts its effects involves its interaction with specific molecular targets. The hydroxybutyl group can interact with hydroxyl-carboxylic acid receptors, while the nitrous amide group can inhibit histone deacetylase enzymes. These interactions can modulate various cellular pathways, including lipid metabolism, gene expression, and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Hydroxybutyl)-N-propylnitrous amide
- N-(3-Hydroxybutyl)-N-butyl nitrous amide
Uniqueness
N-(3-Hydroxybutyl)-N-pentylnitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potential.
Eigenschaften
CAS-Nummer |
80858-90-8 |
|---|---|
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
N-(3-hydroxybutyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-3-4-5-7-11(10-13)8-6-9(2)12/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
MTZSEFGXMBXMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCC(C)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


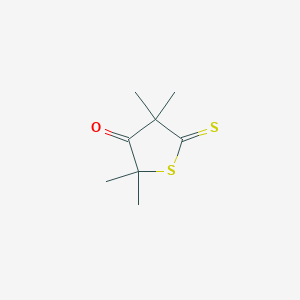
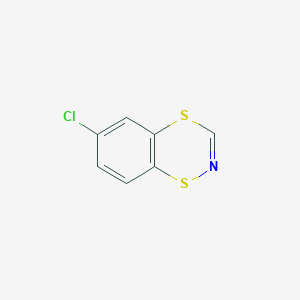
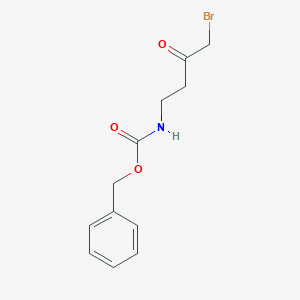
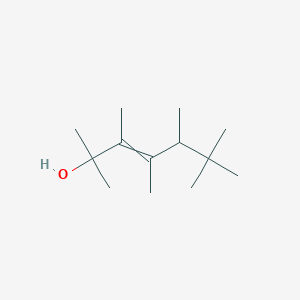
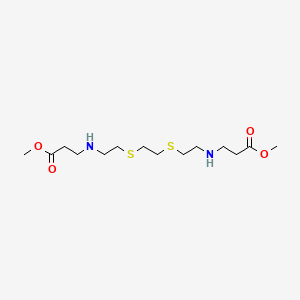
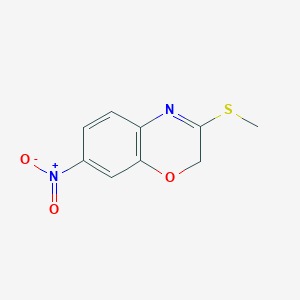
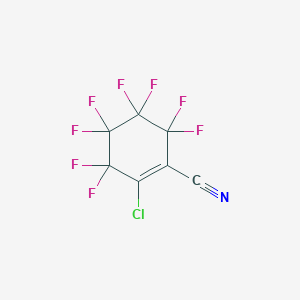
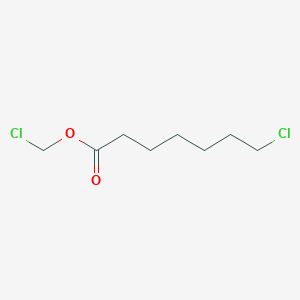

![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
